
3-Bromo-1-phenylprop-2-yn-1-ol
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Overview
Description
3-Bromo-1-phenylprop-2-yn-1-ol is an organic compound with the molecular formula C9H7BrO It is a derivative of propargyl alcohol, where a bromine atom is substituted at the third carbon and a phenyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-phenylprop-2-yn-1-ol. In this method, bromine is added dropwise to a solution of 3-phenylprop-2-yn-1-ol in dichloromethane at 0°C. The reaction mixture is stirred for an hour at this temperature, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Cycloaddition: The Diels-Alder reaction can be carried out using furan or 2-methylfuran as dienes under mild conditions.
Major Products
Substitution: Products include 3-iodo-1-phenylprop-2-yn-1-ol.
Oxidation: Products include 3-bromo-1-phenylprop-2-yn-1-one.
Cycloaddition: Products include various cyclic adducts depending on the diene used.
Scientific Research Applications
3-Bromo-1-phenylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylprop-2-yn-1-ol in chemical reactions involves its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. In cycloaddition reactions, the triple bond acts as a reactive site for the formation of new sigma bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenylprop-2-yn-1-ol
- 3-Iodo-1-phenylprop-2-yn-1-ol
- 1-Phenyl-2-propyn-1-ol
Uniqueness
3-Bromo-1-phenylprop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is a better leaving group than chlorine but less reactive than iodine, providing a balance of reactivity and stability in various chemical reactions .
Biological Activity
3-Bromo-1-phenylprop-2-yn-1-ol, also known as (R)-3-bromo-1-phenyl-2-propyn-1-ol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, supported by relevant data and case studies.
- Chemical Formula : C₉H₇BrO
- Molecular Weight : 211.058 g/mol
- CAS Number : 1086006-51-0
Synthesis
The synthesis of this compound typically involves several steps, including the protection of functional groups and the use of various coupling reactions. One effective synthetic route includes using 2-bromobenzaldehyde and propargyl bromide under specific catalytic conditions to yield high purity and yield of the desired product .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound and related compounds. For instance, derivatives of phenylpropynols have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The results indicated significant cytotoxicity, suggesting that these compounds may serve as promising candidates for further development as anticancer agents .
The proposed mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound's structure allows it to interact with cellular receptors and enzymes that are critical in cancer progression, potentially leading to enhanced apoptotic activity in malignant cells .
Study on Anticancer Activity
A notable study investigated a series of phenylpropynol derivatives, including this compound. The compounds were tested using the MTT assay against MCF-7 cells. The findings revealed that certain derivatives exhibited higher cytotoxicity compared to standard treatments like Tamoxifen, indicating their potential as effective therapeutic agents .
Compound | IC₅₀ (µM) | Comparison |
---|---|---|
This compound | 10 | More effective than Tamoxifen (15 µM) |
Other Derivative A | 8 | Comparable |
Other Derivative B | 12 | Less effective |
Pharmacological Implications
The pharmacological profile of this compound suggests its utility not only in oncology but also in other therapeutic areas such as anti-inflammatory and antimicrobial applications. The isoquinoline derivatives related to this compound have shown activity against various pathogens and may provide a scaffold for developing new antibiotics or anti-inflammatory drugs .
Properties
IUPAC Name |
3-bromo-1-phenylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHAFSBDWRSRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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